

Mastering Microbiological Research: A Technical Guide to Velp Refrigerated Incubators

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Veltac

Cat. No.: B1166048

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the application of Velp refrigerated incubators in modern microbiology research. From ensuring the stability of microbial cultures to executing precise experimental protocols, these instruments are pivotal in generating reliable and reproducible data. This document provides a technical overview of Velp's FOC and FTC series incubators, detailed experimental methodologies, and a visual representation of key workflows to empower researchers in their scientific endeavors.

Core Technology and Performance of Velp Refrigerated Incubators

Velp Scientifica offers a range of refrigerated incubators, primarily the FOC and FTC series, designed to meet the diverse needs of microbiology laboratories. These incubators provide a controlled and stable environment essential for the growth and maintenance of a wide variety of microorganisms.

A key feature of the FOC series is the Auto-Tuning thermoregulation system, which ensures optimal thermal homogeneity and stability.^{[1][2]} This system, combined with forced air circulation, maintains uniform temperature distribution throughout the chamber, a critical factor for consistent microbial growth.^{[3][4]} The temperature range of most FOC models is from 3°C to 50°C, with a stability of $\pm 0.5^\circ\text{C}$, making them suitable for a broad spectrum of applications, from psychrophilic bacteria to yeast and mold cultivation.^{[3][4]}

The FTC series, on the other hand, is specifically designed for applications requiring a constant temperature of 20°C, such as Biochemical Oxygen Demand (BOD) testing.[5] Both series are recognized for their energy-efficient A+ class cooling systems, which contribute to lower operating costs.[4]

For enhanced workflow and sample monitoring, many Velp incubators are equipped with internal transparent doors, allowing for visual inspection of cultures without significantly disturbing the internal environment.[1][2] Furthermore, connectivity options, such as the VELP Ermes platform, enable remote monitoring and control of incubation parameters, ensuring data integrity and providing real-time alerts.[2]

Performance Specifications

The following tables summarize the key performance specifications for representative models of the Velp FOC and FTC series refrigerated incubators. This data is crucial for selecting the appropriate model based on specific research requirements.

Table 1: Velp FOC Series Refrigerated Incubator Specifications

Feature	FOC 120I Connect	FOC 200I Connect	FOC 200IL Connect
Internal Volume	109 L	169 L	169 L
Temperature Range	3°C to 50°C	3°C to 50°C	3°C to 50°C
Temperature Stability	± 0.5°C	± 0.5°C	± 0.5°C
Temperature Homogeneity	± 0.5°C	± 0.5°C	± 0.5°C
Internal Sockets	2	2	2
Shelves (Included/Max)	2 / 2	3 / 5	2 (illuminated) / 5
Internal Glass Door	Yes	Yes	Yes
Connectivity	VELP Ermes (Wi-Fi), TEMPSoft™ (optional)	VELP Ermes (Wi-Fi), TEMPSoft™ (optional)	VELP Ermes (Wi-Fi), TEMPSoft™ (optional)

Source: Velp Scientifica Product Specifications

Table 2: Velp FTC Series Refrigerated Incubator Specifications

Feature	FTC 120
Internal Volume	109 L
Temperature	Fixed at 20°C
Temperature Stability	± 0.5°C
Internal Sockets	2
Shelves (Included/Max)	2 / 2
Internal Glass Door	No

Source: Velp Scientifica Product Specifications[5]

Experimental Protocols for Microbiology Research

The precise temperature control offered by Velp refrigerated incubators is fundamental to a variety of standard microbiological procedures. Below are detailed methodologies for key experiments, adapted for use with these instruments.

Bacterial Enumeration by Plate Count

This protocol outlines the determination of viable bacterial numbers in a sample.

Methodology:

- Sample Preparation and Serial Dilution:
 - Aseptically weigh or pipette a known amount of the sample into a sterile diluent (e.g., buffered peptone water).
 - Perform a series of ten-fold dilutions to achieve a countable number of colonies (typically 30-300 Colony Forming Units - CFUs per plate).[6][7]

- Plating:
 - Aseptically transfer 0.1 mL of the appropriate dilutions onto the surface of pre-dried agar plates (e.g., Plate Count Agar).
 - Spread the inoculum evenly over the agar surface using a sterile spreader.
- Incubation:
 - Place the plates in an inverted position inside a Velp refrigerated incubator.
 - Set the incubator to the optimal growth temperature for the target bacteria (e.g., 30-35°C for mesophilic bacteria). The precise temperature control of the Velp incubator ensures consistent growth conditions.[8][9]
 - Incubate for the required period, typically 24-48 hours.
- Colony Counting and Calculation:
 - Following incubation, count the number of visible colonies on the plates.
 - Calculate the number of CFUs per gram or milliliter of the original sample by multiplying the colony count by the dilution factor.

Pharmaceutical Microbial Limit Test (MLT)

This procedure is critical for ensuring the microbial quality of non-sterile pharmaceutical products.

Methodology:

- Sample Preparation:
 - Prepare a 1:10 dilution of the product to be examined in a suitable sterile diluent as specified by the relevant pharmacopeia.[9]
- Total Aerobic Microbial Count (TAMC):
 - Plate 1 mL of the prepared sample dilution onto Soybean-Casein Digest Agar.

- Incubate the plates in a Velp refrigerated incubator at 30-35°C for 3-5 days.[8][9]
- Total Yeast and Mold Count (TYMC):
 - Plate 1 mL of the prepared sample dilution onto Sabouraud Dextrose Agar.
 - Incubate the plates in a Velp refrigerated incubator at 20-25°C for 5-7 days.[1][9]
- Test for Specified Microorganisms:
 - Perform enrichment and selective plating procedures to detect the presence of specific objectionable microorganisms (e.g., E. coli, Salmonella, P. aeruginosa, S. aureus) as per pharmacopeial guidelines. Incubation conditions will vary depending on the target organism and are precisely maintained by the Velp incubator.
- Interpretation:
 - Count the colonies for TAMC and TYMC and compare the results with the acceptance criteria.
 - Examine the selective media for the growth of specified microorganisms.

Yeast and Mold Count in Food Samples

This protocol is used to determine the fungal contamination in food products.

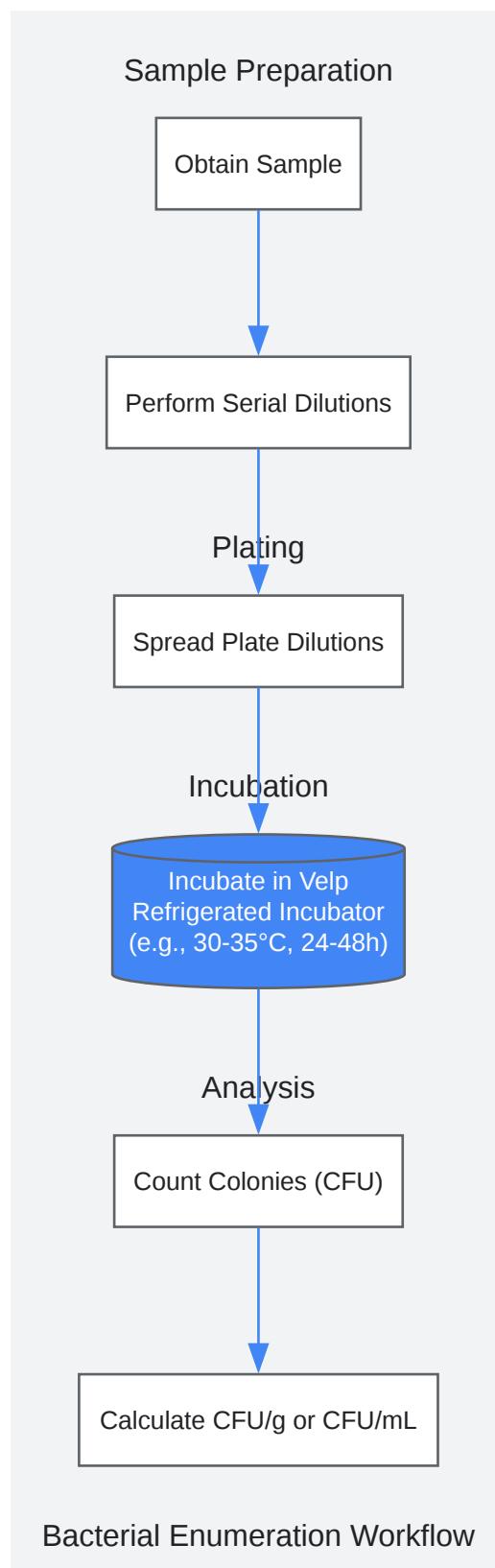
Methodology:

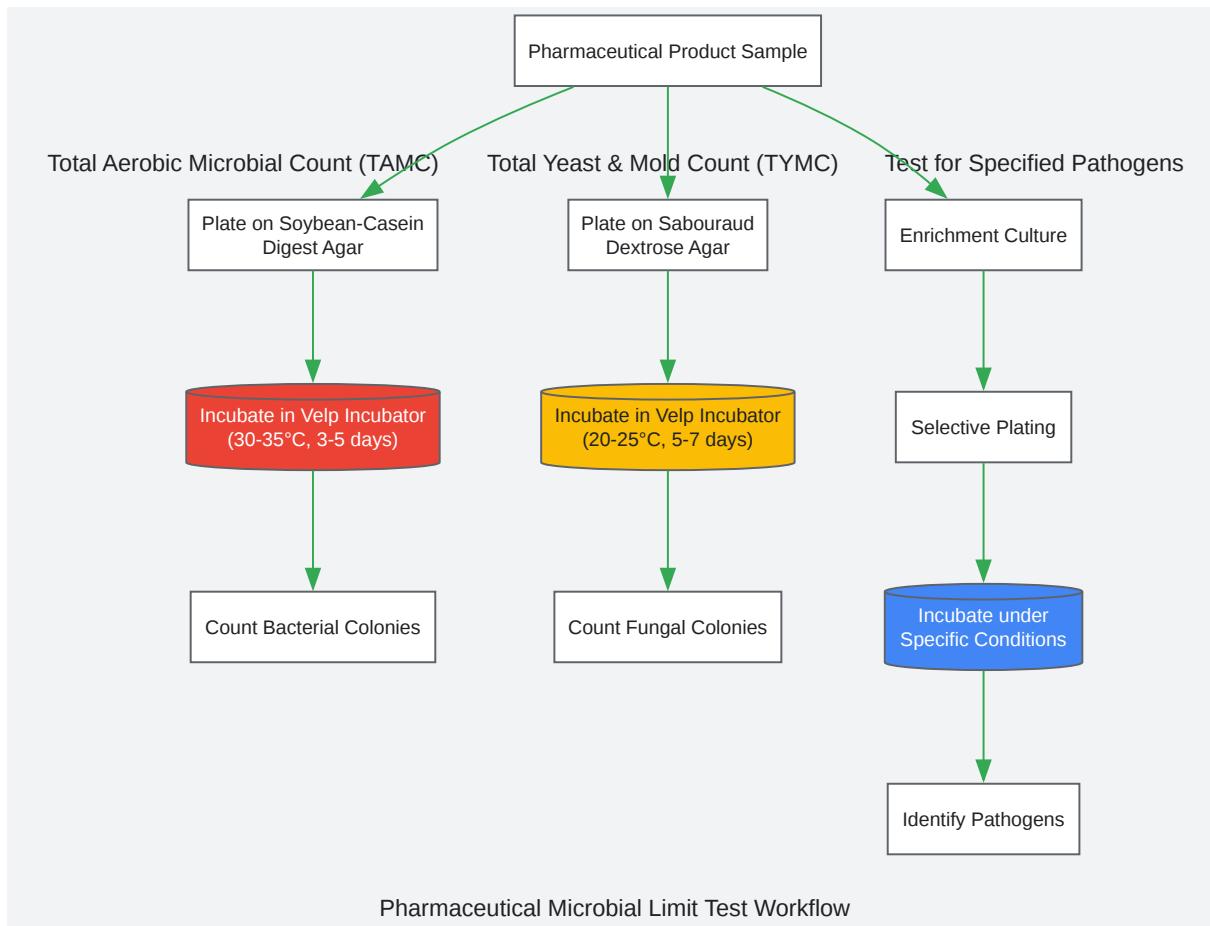
- Sample Homogenization and Dilution:
 - Aseptically weigh 10 g of the food sample and homogenize it in 90 mL of a sterile diluent.
 - Prepare serial dilutions as required.[2]
- Plating:
 - Plate 0.1 mL of the appropriate dilutions onto a suitable medium for fungi, such as Potato Dextrose Agar (PDA) or Dichloran Rose Bengal Chloramphenicol (DRBC) Agar.[2][10]

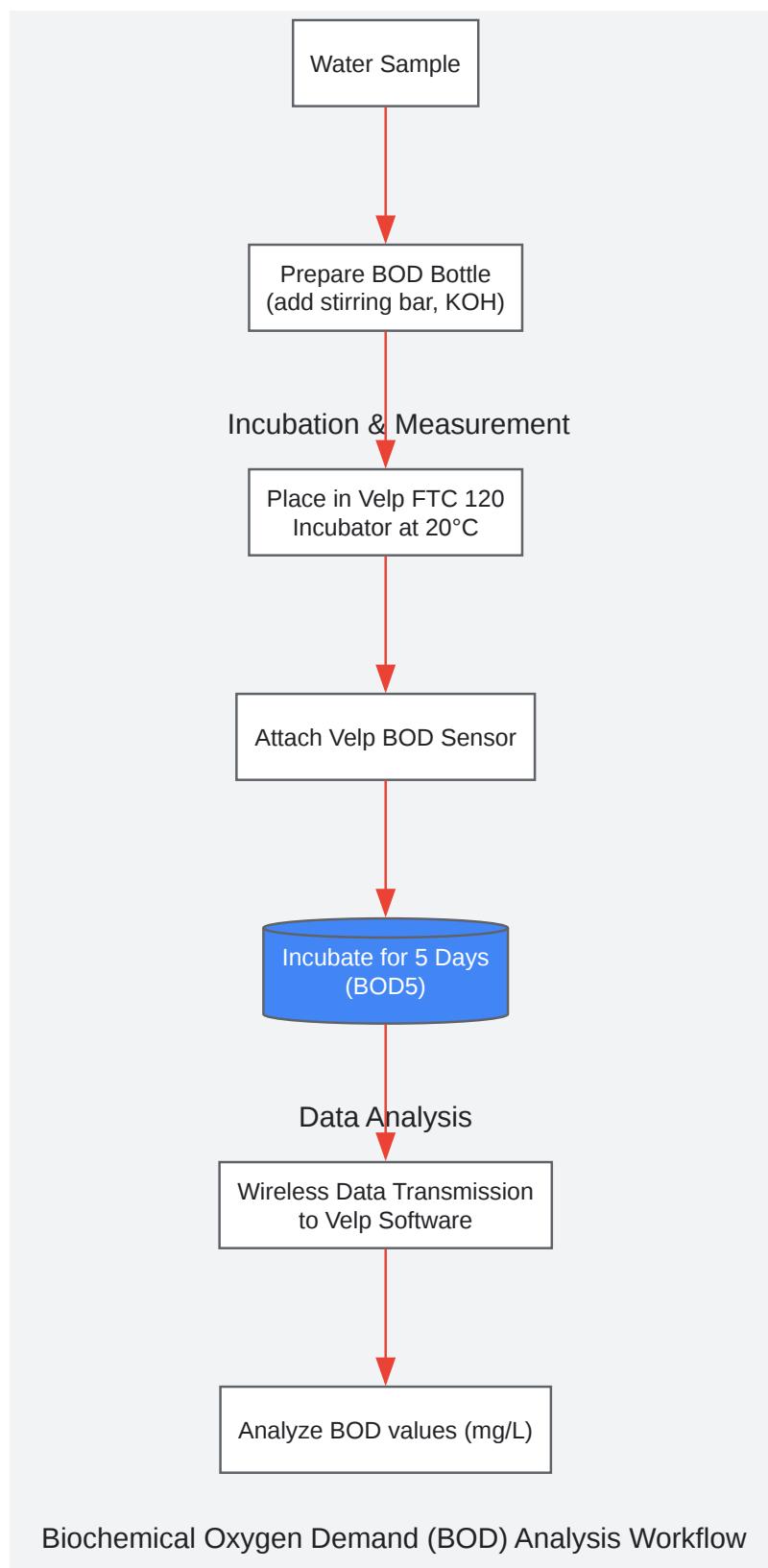
- Incubation:
 - Incubate the plates upright in a Velp refrigerated incubator at 25°C for 5-7 days. The stable, lower temperature provided by the refrigerated incubator is ideal for the growth of many foodborne yeasts and molds.[2][10]
- Enumeration:
 - Count the yeast and mold colonies separately. Report the results as CFUs per gram of the food sample.

Biochemical Oxygen Demand (BOD) Analysis

Velp's FTC series incubators are specifically designed for BOD testing, a critical parameter in environmental water quality assessment.[5]


Methodology:


- Sample Preparation:
 - Fill a BOD bottle with the water sample, adding a magnetic stirring bar. Dilution may be necessary for highly polluted samples.[11]
 - Add a potassium hydroxide (KOH) cartridge to the neck of the bottle to absorb the carbon dioxide produced during microbial respiration.[11]
- Incubation Setup:
 - Place the BOD bottles in a Velp stirring station inside an FTC 120 incubator, which maintains a constant temperature of 20°C.[5][12]
 - Connect the Velp BOD sensor to each bottle.
- Measurement and Data Logging:
 - The BOD sensor measures the pressure drop resulting from oxygen consumption by microorganisms.


- Data is wirelessly transmitted to the Velp software, allowing for real-time monitoring without opening the incubator door, thus maintaining temperature stability.[11]
- The analysis is typically run for 5 days (BOD5).

Visualizing Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate the logical flow of the key experimental protocols described above.

[Click to download full resolution via product page](#)**Bacterial Enumeration Workflow**

[Click to download full resolution via product page](#)[Pharmaceutical Microbial Limit Test Workflow](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pharmastate.academy [pharmastate.academy]
- 2. Testing Procedure of Yeast & Mold Count Of Food Samples [proresearchindia.com]
- 3. Cooled Incubators, Precise temperature control in multiple formats. Ideal for BOD testing, microbiology, plant and cell culture, and more. [velp.com]
- 4. obrnutafaza.hr [obrnutafaza.hr]
- 5. VELP cooled incubators for BOD determination - Laboreszköz katalógus [laboreszkzkatalogus.hu]
- 6. conductscience.com [conductscience.com]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. pharmabeginers.com [pharmabeginers.com]
- 9. SOP for Microbial Limit Test of Raw Material and Finished Product | Pharmaguideline [pharmaguideline.com]
- 10. alfachemic.com [alfachemic.com]
- 11. velp.com [velp.com]
- 12. velp.com [velp.com]
- To cite this document: BenchChem. [Mastering Microbiological Research: A Technical Guide to Velp Refrigerated Incubators]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1166048#exploring-the-use-of-a-velp-refrigerated-incubator-for-microbiology-research>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com